molecular formula C15H22ClNO2 B1382328 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride CAS No. 1803599-18-9

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride

Cat. No. B1382328
CAS RN: 1803599-18-9
M. Wt: 283.79 g/mol
InChI Key: NIZMMJPPMJMTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a carboxylic acid group (-COOH), a phenyl group (a variant of a benzene ring), and a dimethylamino group (-N(CH3)2). It also includes a cyclohexane ring, which is a six-membered carbon ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclohexane and phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Catalytic Applications and Reaction Mechanisms

  • Recyclable Catalysis : A study used a structurally simpler DMAP salt, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), as a recyclable catalyst for acylating alcohols and phenols. This research could provide insight into how similar compounds might be used in catalysis, particularly in acylation reactions under base-free conditions (Liu et al., 2014).

Synthesis of Complex Molecules

  • Cyclization Reactions : A ketonic Mannich base derived from 2-acetylthiophene was utilized as a starting material in various alkylation and ring closure reactions, leading to a diverse library of compounds. This showcases the potential of similar compounds in synthesizing structurally diverse molecules (Roman, 2013).
  • Cycloaddition Reactions : Research on 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene's cycloaddition with methyl acrylate to form 4-Hydroxymethyl-2-cyclohexen-1-one demonstrates the utility of dimethylamino-substituted compounds in cycloaddition reactions, which are crucial for constructing cyclic structures (Kozmin et al., 2003).

Molecular Conformation and Behavior

  • Conformational Studies : The synthesis and structural analysis of 1-(Dimethylamino)-1-phenyl-1-silacyclohexane provided insights into its conformational properties both in gas and solution, highlighting the impact of molecular structure on conformational preferences. This kind of study is relevant for understanding the behavior of cyclohexane derivatives with amino and phenyl substituents (Shainyan et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would describe how it interacts with the body to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for causing harm to the environment. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-16(2)15(14(17)18)10-8-13(9-11-15)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMMJPPMJMTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.